2-oxopropyl acenaphtho[1,2-b]quinoxaline-9-carboxylate
Overview
Description
“2-oxopropyl acenaphtho[1,2-b]quinoxaline-9-carboxylate” is a chemical compound with the molecular formula C22H14N2O3 . It is a derivative of acenaphtho[1,2-b]quinoxaline .
Synthesis Analysis
The synthesis of acenaphthoquinone-based compounds, which include “this compound”, often involves multicomponent reactions . These reactions are efficient and atom economic, reducing the number of steps in the reactions and avoiding complicated purification procedures . The most widely used methods for the preparation of acenaphthoquinone, a precursor, are the oxidation of acenaphthene with various oxidizing agents and the Friedel–Crafts reaction of naphthalene derivatives with oxalyl chloride .Molecular Structure Analysis
The molecular structure of “this compound” is based on the acenaphtho[1,2-b]quinoxaline core . The compound has a molecular weight of 354.35816 .Chemical Reactions Analysis
Acenaphthoquinone-based compounds, including “this compound”, can participate in a wide range of reactions for the synthesis of heterocyclic compounds . For instance, the Suzuki coupling reaction has been used to introduce various aryl groups to the core moiety .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-oxopropyl acenaphthyleno[1,2-b]quinoxaline-9-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O3/c1-12(25)11-27-22(26)14-8-9-17-18(10-14)24-21-16-7-3-5-13-4-2-6-15(19(13)16)20(21)23-17/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZZIMMFPBCDBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC(=O)C1=CC2=C(C=C1)N=C3C4=CC=CC5=C4C(=CC=C5)C3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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